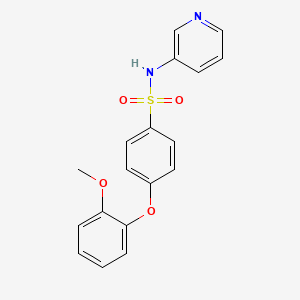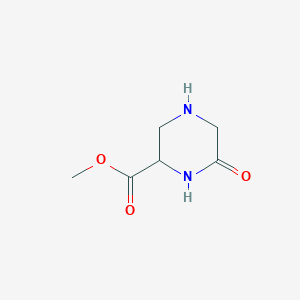
Methyl 6-oxopiperazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-oxopiperazine-2-carboxylate” is a chemical compound with the molecular formula C6H10N2O3 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 6-oxopiperazine-2-carboxylate” is represented by the InChI code 1S/C6H10N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h4,7H,2-3H2,1H3,(H,8,9) . This indicates that the compound consists of 6 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
“Methyl 6-oxopiperazine-2-carboxylate” is a solid substance . It has a molecular weight of 158.16 . The compound should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .
Wissenschaftliche Forschungsanwendungen
Bioactive Diketopiperazines (DKPs)
Methyl 6-oxopiperazine-2-carboxylate is related to the family of 2,5-diketopiperazines (DKPs), compounds known for their cyclic dipeptide structure derived from two amino acids, which can undergo various structural modifications. DKPs have demonstrated significant bioactive diversity and potential in drug discovery due to their attractive bioactive properties. These include anti-tumor, neuroprotective, immune and metabolic regulatory, oxytocin inhibitory, anti-inflammatory effects, antibiotic activity, inhibition of platelet-activating factor (PAF), plasminogen activator, and T-cell mediated immunity, as well as insecticidal activity. Despite their simple chemical structures, the rigid structure, chiral nature, and varied side chains of DKPs contribute to their medicinal applications across various domains (Wang et al., 2013).
Metabolic and Toxicological Implications
Methyl 6-oxopiperazine-2-carboxylate's implications extend into metabolic and toxicological research. Methylglyoxal, a compound related to this class, plays a significant role in metabolic networks, impacting energy production, free radical generation, and cell viability. The interaction of methylglyoxal with biological macromolecules like DNA, RNA, and proteins highlights its importance in understanding the biological functions and toxicological implications in various species. This broad perspective covers the chemistry, biochemistry, toxicity, and biological implications of methylglyoxal, offering insights into its complex role in the environment and potential risks, including its pathological role in diabetic complications and cancer research (Kalapos, 1999).
Environmental Impact and Bioremediation
The environmental impact of DKP-related compounds, including their presence in surface waters due to agricultural use, has prompted significant research into bioremediation strategies. Atrazine, a widely used herbicide, has been the focus of studies regarding its contamination and public health concerns. Bioremediation emerges as a cost-effective and eco-friendly approach to address atrazine contamination, with numerous atrazine-degrading bacteria and fungi identified. The development of transgenic microbes and plants expressing atrazine-degrading enzymes represents a promising direction for enhancing bioremediation efforts, bridging the gap between laboratory research and environmental applications (Fan & Song, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and other safety measures .
Eigenschaften
IUPAC Name |
methyl 6-oxopiperazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h4,7H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHRCQHMSQLRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-oxopiperazine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

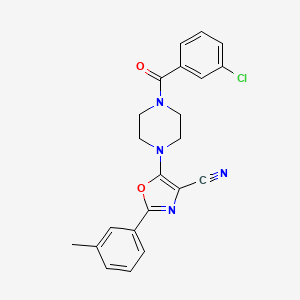
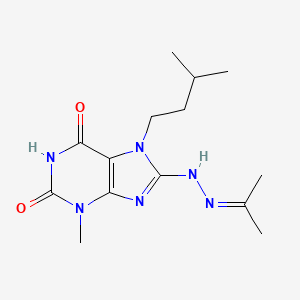
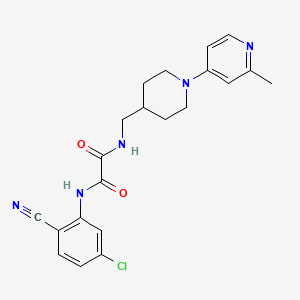
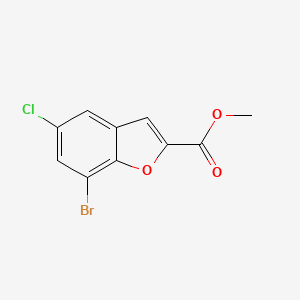
![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)
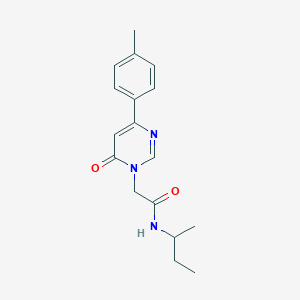
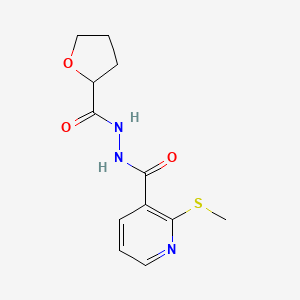
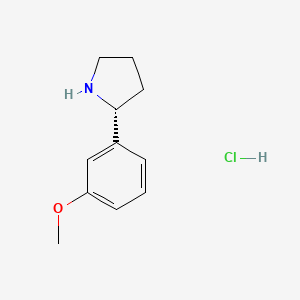
![N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2694797.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2694798.png)
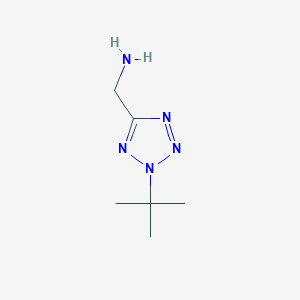
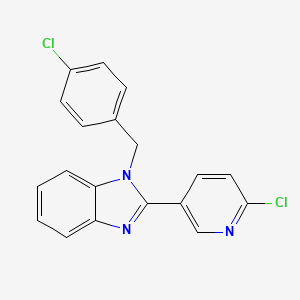
![6-Cyclopentyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694804.png)
